An In-Depth Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
An In-Depth Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, registered under CAS number 186390-79-4, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, bicyclic core, a tetrahydroisoquinoline (THIQ) framework, is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. The presence of a nitro group at the 6-position offers a versatile chemical handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled deprotection under specific conditions. This unique combination of features makes it an invaluable building block for medicinal chemists engaged in the discovery and development of novel therapeutics.
This technical guide provides a comprehensive overview of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, encompassing its physicochemical properties, a detailed synthetic protocol, its critical role as a synthetic intermediate, and essential safety information.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical entity in a research setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 186390-79-4 | |
| Molecular Formula | C₁₄H₁₈N₂O₄ | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage | Sealed in a dry environment at 2-8°C | |
| InChI Key | AKMALXRXYAFPLL-UHFFFAOYSA-N |
Safety and Handling
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Reaction Mechanism
The synthesis of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step sequence, starting from readily available precursors. A common strategy is the nitration of a Boc-protected tetrahydroisoquinoline.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
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To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of dioxane and 1N aqueous sodium hydroxide, add di-tert-butyl dicarbonate (1.5 equivalents).
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Stir the reaction mixture vigorously at room temperature overnight.
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Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane) to yield tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.
Step 2: Synthesis of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Cool a solution of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1 equivalent) in concentrated sulfuric acid to 0°C in an ice bath.
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Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
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After the addition is complete, stir the reaction mixture at 0°C for a specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography to afford tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the nitro group and the Boc-protecting group makes this compound a highly valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Gateway to 6-Amino-Tetrahydroisoquinoline Derivatives
The nitro group can be readily reduced to an amine, providing access to tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This amino functionality serves as a key anchor point for the introduction of diverse substituents through various coupling reactions.
Illustrative Reduction Workflow
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Reduction of the Nitro Group
A common method for the reduction of the nitro group is catalytic hydrogenation:
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Dissolve tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which can often be used in the next step without further purification.
Building Block for Bioactive Molecules
The 6-amino-tetrahydroisoquinoline scaffold is a core component of various antagonists for G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The amino group can be acylated, alkylated, or used in cross-coupling reactions to build libraries of compounds for screening against various biological targets.
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the tetrahydroisoquinoline ring (multiplets in the range of 2.7-4.7 ppm), and the aromatic protons. The aromatic protons would appear as a set of doublets and a doublet of doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group.
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¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group and the methyl carbons. The methylene carbons of the heterocyclic ring and the aromatic carbons will also be present, with the carbon bearing the nitro group being significantly deshielded.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1680-1700 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1520 and 1340 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), which can be used to confirm the molecular weight of the compound.
Conclusion
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a strategically designed synthetic intermediate that provides a reliable and versatile entry point to a diverse range of functionalized tetrahydroisoquinoline derivatives. Its importance in medicinal chemistry, particularly in the synthesis of GPCR antagonists and other bioactive molecules, is well-established. A clear understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the pursuit of novel therapeutic agents.
References
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